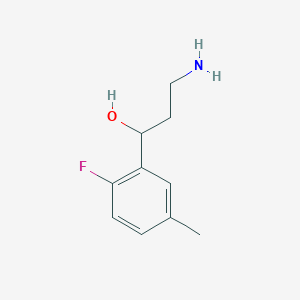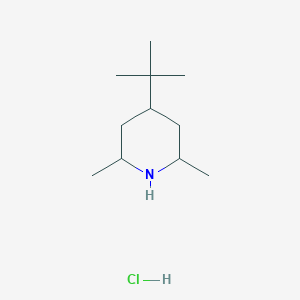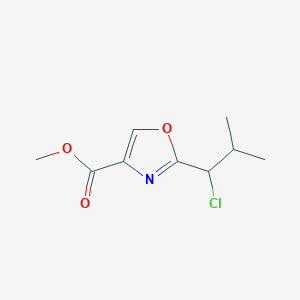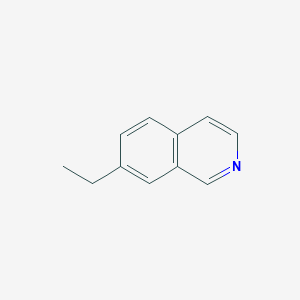
7-Ethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives . Another method involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of high-throughput methods and catalysts to ensure efficiency and yield. The use of microwave-assisted synthesis and solvent-free conditions has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Ethylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
7-Ethylisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Ethylisoquinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process. It also inhibits certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Isoquinoline: The parent compound, differing only by the absence of the ethyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
1-Benzylisoquinoline: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness: 7-Ethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
7-ethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-2-9-3-4-10-5-6-12-8-11(10)7-9/h3-8H,2H2,1H3 |
InChI Key |
FXZWJMZHQOPUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



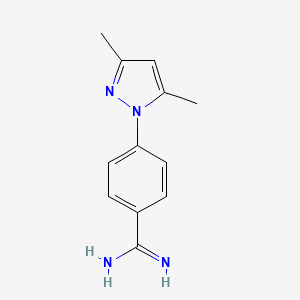
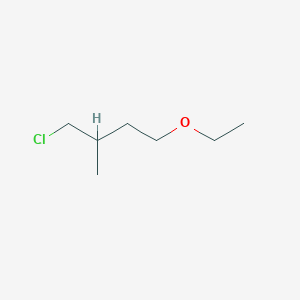
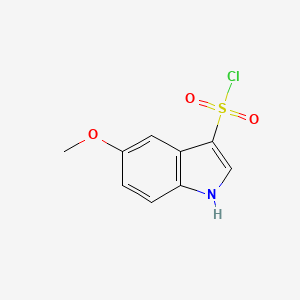
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)
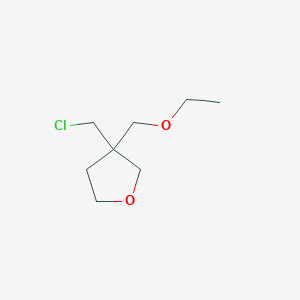

![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)


